4-(4-Methylpentyl)cyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methylpentyl)cyclohexane-1-carboxylic acid is an organic compound with the molecular formula C13H24O2 It is a derivative of cyclohexane, where a carboxylic acid group is attached to the first carbon of the cyclohexane ring, and a 4-methylpentyl group is attached to the fourth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylpentyl)cyclohexane-1-carboxylic acid can be achieved through several methods. One common approach involves the alkylation of cyclohexanone followed by oxidation. The process typically involves the following steps:
Alkylation: Cyclohexanone is reacted with 4-methylpentyl bromide in the presence of a strong base such as sodium hydride (NaH) to form 4-(4-methylpentyl)cyclohexanone.
Oxidation: The resulting 4-(4-methylpentyl)cyclohexanone is then oxidized using an oxidizing agent like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include continuous flow processes and the use of catalysts to enhance reaction rates and yields. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylpentyl)cyclohexane-1-carboxylic acid undergoes various chemical reactions typical of carboxylic acids:
Oxidation: It can be further oxidized to form cyclohexane derivatives with additional functional groups.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The carboxylic acid group can be converted to other functional groups such as esters, amides, or acid chlorides through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Thionyl chloride (SOCl2) for conversion to acid chlorides, alcohols for esterification.
Major Products
Oxidation: Cyclohexane derivatives with additional oxygen-containing functional groups.
Reduction: Cyclohexane-1-methanol.
Substitution: Cyclohexane-1-carboxylate esters, cyclohexane-1-carboxamides, cyclohexane-1-carbonyl chlorides.
Scientific Research Applications
4-(4-Methylpentyl)cyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in studies involving the modification of biological molecules or as a building block for bioactive compounds.
Industry: Used in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(4-Methylpentyl)cyclohexane-1-carboxylic acid depends on its specific application. In general, the carboxylic acid group can participate in hydrogen bonding and other interactions with biological molecules, influencing their structure and function. The 4-methylpentyl group provides hydrophobic interactions, which can affect the compound’s solubility and binding affinity to various targets.
Comparison with Similar Compounds
Similar Compounds
Cyclohexane-1-carboxylic acid: Lacks the 4-methylpentyl group, making it less hydrophobic.
4-Methylcyclohexane-1-carboxylic acid: Similar structure but with a different alkyl group.
Cyclohexane-1,4-dicarboxylic acid: Contains two carboxylic acid groups, leading to different reactivity and applications.
Uniqueness
4-(4-Methylpentyl)cyclohexane-1-carboxylic acid is unique due to the presence of both a carboxylic acid group and a 4-methylpentyl group. This combination of functional groups provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications in research and industry.
Properties
CAS No. |
79127-08-5 |
---|---|
Molecular Formula |
C13H24O2 |
Molecular Weight |
212.33 g/mol |
IUPAC Name |
4-(4-methylpentyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C13H24O2/c1-10(2)4-3-5-11-6-8-12(9-7-11)13(14)15/h10-12H,3-9H2,1-2H3,(H,14,15) |
InChI Key |
YCUIGRDWFDNJTL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC1CCC(CC1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.